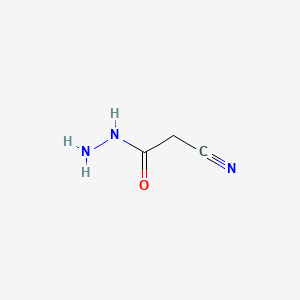

2-Cyanoacetohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds

Specific Scientific Field

Organic chemistry, particularly heterocyclic synthesis.

Summary

Cyanoacetohydrazides serve as versatile precursors in reactions leading to the construction of heterocyclic compounds. Beyond common heterocycles, they are also used to synthesize less common heterocycles such as thiadiazoles, oxadiazoles, fused heterocycles, and seven- and eight-membered heterocycles (e.g., benzodiazepines, oxazepines, and benzoxocines).

Experimental Procedures

- Reaction of cyanoacetohydrazide with an aldehyde or ketone results in the formation of pyrazolines, which are important heterocyclic scaffolds .

- For instance, the reaction of cyanoacetohydrazide with an aldehyde yields an enamine, which cyclizes to form 3-amino-4-(pyrrolidin-2-ylidene)-4,5-dihydro-pyrazol-5-one .

Cyclocondensation and Cyclization Reactions

Example Reaction

Results and Outcomes

- The resulting heterocycles vary in ring size, from five- to eight-membered rings and fused systems .

Derivatization Agent for Steroid Analysis

Specific Scientific Field

Analytical chemistry, specifically the determination of steroids.

Summary

Cyanoacetohydrazide can be used as a novel derivatizing agent for steroid analysis. It offers an alternative to the commonly used reagent hydroxylamine.

Experimental Procedures

Results and Outcomes

2-Cyanoacetohydrazide is an organic compound characterized by the presence of both a cyano group and a hydrazide functional group. Its chemical structure can be represented as:

The compound is notable for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of the cyano group contributes to its reactivity, allowing it to participate in various

2-Cyanoacetohydrazide exhibits a range of chemical reactivity due to its functional groups. It can act as both a nucleophile and an electrophile, participating in several types of reactions:

- Nucleophilic Addition: The compound can react with electrophiles at the cyano or carbonyl carbon atoms, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

- Cyclization Reactions: It is frequently used as a precursor in the synthesis of heterocycles such as pyrazoles, thiazoles, and pyridines through cyclocondensation reactions with various reagents .

- Condensation Reactions: 2-Cyanoacetohydrazide can undergo condensation with aldehydes and ketones to form hydrazones, which can further react to yield more complex structures.

Research indicates that 2-cyanoacetohydrazide and its derivatives possess significant biological activities, including:

- Antimicrobial Properties: Various studies have reported that compounds derived from 2-cyanoacetohydrazide exhibit antimicrobial activity against a range of pathogens .

- Antitumor Activity: Some derivatives have shown potential antitumor effects, making them candidates for further pharmaceutical development .

The synthesis of 2-cyanoacetohydrazide typically involves the reaction of cyanoacetic acid with hydrazine hydrate. The general procedure includes:

- Reagents: Cyanoacetic acid and hydrazine hydrate are mixed in an appropriate solvent, often under controlled temperature conditions.

- Reaction Conditions: The reaction is usually conducted at low temperatures (around 0°C) to prevent side reactions.

- Isolation: After completion, the product is isolated through crystallization or precipitation techniques .

2-Cyanoacetohydrazide finds applications in various fields:

- Organic Synthesis: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.

- Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in drug development targeting infectious diseases and cancer .

- Material Science: Its derivatives are also investigated for applications in materials science due to their unique properties.

Interaction studies involving 2-cyanoacetohydrazide focus on its reactivity with different nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential interactions with other chemical entities. For instance:

- Reactivity with Hydrazines: The compound can react with various hydrazines to form new hydrazone derivatives, which may enhance biological activity.

- Complex Formation: Interaction with metals or other ligands has been studied to assess its potential as a chelating agent in coordination chemistry .

Several compounds share structural similarities with 2-cyanoacetohydrazide, including:

- Cyanoacetic Acid Hydrazide: A closely related compound that serves as a precursor for similar reactions but lacks the additional cyano group on the acetohydrazide moiety.

- Acetylhydrazine: This compound lacks the cyano group but shares the hydrazine functionality, leading to different reactivity patterns.

- Benzoyl Hydrazine: Another derivative that presents similar properties but differs in substituents affecting solubility and reactivity.

Comparison TableCompound Structural Features Unique Properties 2-Cyanoacetohydrazide Contains both cyano and hydrazide groups Versatile in forming heterocycles Cyanoacetic Acid Hydrazide Similar structure without additional cyano Used primarily for simpler reactions Acetylhydrazine Lacks cyano group Different reactivity due to absence Benzoyl Hydrazine Contains aromatic ring Enhanced stability and solubility

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2-Cyanoacetohydrazide | Contains both cyano and hydrazide groups | Versatile in forming heterocycles |

| Cyanoacetic Acid Hydrazide | Similar structure without additional cyano | Used primarily for simpler reactions |

| Acetylhydrazine | Lacks cyano group | Different reactivity due to absence |

| Benzoyl Hydrazine | Contains aromatic ring | Enhanced stability and solubility |

Conventional Synthetic Routes from Ethyl Cyanoacetate and Hydrazine Hydrate

The traditional synthesis of 2-cyanoacetohydrazide primarily relies on the reaction between ethyl cyanoacetate and hydrazine hydrate in alcoholic media. This well-established methodology has been extensively documented and represents the most widely adopted approach for laboratory-scale preparation. The conventional process involves dissolving ethyl cyanoacetate in ethanol, followed by the addition of hydrazine hydrate at ambient temperature or under mild heating conditions. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the ester, resulting in the formation of the desired hydrazide with the elimination of ethanol.

The mechanism of this transformation involves the initial formation of a tetrahedral intermediate, which subsequently undergoes elimination to yield the final product. The reaction is typically carried out at temperatures ranging from room temperature to 60°C, with reaction times varying from several hours to overnight depending on the specific conditions employed. The conventional method generally provides yields in the range of 70-85%, with the product being isolated through crystallization from appropriate solvents such as ethanol or aqueous ethanol mixtures.

Alternative ester substrates can also be employed in this synthetic route, including methyl cyanoacetate, propyl cyanoacetate, and benzyl cyanoacetate, although ethyl cyanoacetate remains the preferred starting material due to its availability, cost-effectiveness, and optimal reactivity profile. The choice of solvent system plays a crucial role in determining both the reaction rate and the final yield, with alcoholic solvents generally providing superior results compared to other solvent systems.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative approach for the preparation of 2-cyanoacetohydrazide, offering significant advantages over conventional heating methods in terms of reaction time, energy efficiency, and product yield. The microwave irradiation protocol typically employs power settings ranging from 140 watts to 700 watts, with reaction times dramatically reduced to 1-12 minutes compared to several hours required in conventional methods.

The microwave-assisted approach involves combining ethyl cyanoacetate with hydrazine hydrate in a suitable microwave-transparent vessel, often with the addition of a small amount of alcoholic solvent to facilitate uniform heating. The reaction mixture is then subjected to controlled microwave irradiation until completion, as monitored by thin-layer chromatography. This methodology has demonstrated remarkable improvements in both reaction efficiency and product quality, with yields often exceeding 90% in optimized conditions.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 3-8 hours | 1-12 minutes |

| Temperature | 60-80°C | Variable (controlled by power) |

| Yield | 70-85% | 85-95% |

| Energy Consumption | High | Significantly reduced |

| Reaction Monitoring | Periodic sampling | Real-time control |

The superior performance of microwave-assisted synthesis can be attributed to the rapid and uniform heating achieved through dielectric heating, which results in more efficient energy transfer and reduced side reactions. The method also offers better control over reaction parameters and enables precise temperature and power regulation throughout the synthesis process.

Large-Scale Industrial Production Challenges

The transition from laboratory-scale synthesis to industrial production of 2-cyanoacetohydrazide presents several significant challenges that must be addressed to ensure economic viability and consistent product quality. One of the primary concerns in large-scale production is the handling and storage of hydrazine hydrate, which poses safety risks due to its acute toxicity and potential for vapor formation. Industrial facilities must implement comprehensive safety protocols, including specialized ventilation systems, emergency response procedures, and worker protection measures to mitigate these risks.

Temperature control represents another critical challenge in industrial-scale synthesis, particularly when employing conventional heating methods. The exothermic nature of the reaction between ethyl cyanoacetate and hydrazine hydrate can lead to thermal runaway conditions if not properly managed, potentially resulting in product degradation, reduced yields, or safety hazards. Industrial processes must incorporate sophisticated temperature monitoring and control systems to maintain optimal reaction conditions throughout the entire batch.

Waste management and environmental considerations also play crucial roles in industrial production planning. The generation of alcoholic waste streams and the potential for unreacted starting materials to be released into the environment necessitate the implementation of comprehensive waste treatment and recovery systems. Additionally, the scalability of purification processes, particularly crystallization and filtration operations, requires careful engineering to maintain product quality standards while achieving acceptable throughput rates.

The economic aspects of large-scale production include considerations of raw material costs, energy consumption, equipment investment, and labor requirements. While microwave-assisted synthesis offers significant advantages in terms of reaction time and energy efficiency, the initial capital investment for industrial-scale microwave equipment may be substantial, requiring careful cost-benefit analysis to determine the optimal production strategy.

Purification Techniques and Yield Optimization Strategies

The purification of 2-cyanoacetohydrazide requires careful attention to both chemical and physical properties to achieve the desired purity levels for subsequent applications. The compound typically crystallizes as white to light yellow or light orange powder-to-crystal forms, with a melting point range of 108-110°C, providing a reliable indicator of purity. The primary purification approach involves recrystallization from appropriate solvent systems, with the choice of solvent significantly impacting both yield recovery and final product purity.

Commonly employed recrystallization solvents include ethanol, aqueous ethanol mixtures, dimethylformamide, and ethyl acetate, each offering distinct advantages depending on the specific impurity profile and desired crystal characteristics. The recrystallization process typically involves dissolving the crude product in the chosen solvent at elevated temperature, followed by controlled cooling to promote crystal formation. The resulting crystals are then collected by filtration and dried under appropriate conditions to remove residual solvent.

Advanced purification techniques may include column chromatography for particularly challenging purification scenarios, although this approach is generally reserved for research applications rather than large-scale production due to cost and throughput considerations. Vacuum distillation can also be employed for certain applications, although the relatively high melting point of 2-cyanoacetohydrazide may limit the practical utility of this approach.

Yield optimization strategies encompass multiple aspects of the synthetic process, from reaction condition optimization to product recovery enhancement. Key parameters that influence overall yield include reactant stoichiometry, reaction temperature and time, solvent choice, and purification methodology. The use of slightly excess hydrazine hydrate relative to the ester starting material often improves conversion efficiency, although excessive amounts should be avoided to minimize purification challenges and cost.

| Purification Method | Typical Yield Recovery | Purity Achieved | Advantages | Limitations |

|---|---|---|---|---|

| Ethanol Recrystallization | 85-92% | 95-98% | Simple, cost-effective | May retain trace ethanol |

| Aqueous Ethanol Recrystallization | 80-90% | 96-99% | High purity | Lower yield recovery |

| DMF Recrystallization | 90-95% | 94-97% | Good for difficult cases | Solvent removal challenges |

| Column Chromatography | 70-85% | >99% | Highest purity | High cost, low throughput |

The implementation of process analytical technology, including real-time monitoring of reaction progress and product formation, can significantly enhance yield optimization efforts by enabling precise control over reaction parameters and timely intervention when deviations from optimal conditions are detected. Temperature profiling, pH monitoring, and spectroscopic analysis represent valuable tools for achieving consistent high yields in both laboratory and industrial settings.

Crystallographic investigations have revealed that 2-cyanoacetohydrazide crystallizes in a monoclinic crystal system with specific structural features that define its solid-state arrangement [12] [13]. Single crystal X-ray diffraction studies of related cyanoacetohydrazide derivatives have provided detailed insights into the molecular packing and hydrogen bonding networks present in these materials [9] [10].

The crystal structure determination of 2-cyano-N′-(cyclohexylidene)acetohydrazide demonstrated a monoclinic space group with the cyanoacetohydrazide grouping exhibiting close planarity with an root-mean-square deviation of 0.031 Å for non-hydrogen atoms [12]. The compound forms characteristic inversion dimers through pairs of N—H⋯O hydrogen bonds, generating R₂²(8) loops [12].

Table 1: Selected Crystallographic Parameters for 2-Cyanoacetohydrazide Derivatives

| Parameter | 2-Cyano-N′-(cyclohexylidene)acetohydrazide [12] | 2-Cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide [13] |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Temperature (K) | 298 | 298 |

| a (Å) | - | 13.9944(8) |

| b (Å) | - | 11.0371(7) |

| c (Å) | - | 9.0560(5) |

| β (°) | - | 99.936(2) |

| Volume (ų) | - | 1377.79(14) |

| Z | - | 4 |

Structural analysis reveals that the 2-cyano-N′-methylideneacetohydrazide moiety and substituted aromatic rings typically form dihedral angles ranging from 13.8° to 64.08°, indicating varying degrees of planarity depending on the specific derivative [12] [13]. The crystal packing is stabilized through intermolecular N—H⋯O and C—H⋯O hydrogen bonds, with the intermolecular interactions quantified through Hirshfeld surface analysis showing that H⋯H interactions contribute most significantly to crystal packing (38.3%) [13].

Vibrational Spectroscopy (FTIR) Fingerprint Analysis

Fourier Transform Infrared spectroscopy provides characteristic fingerprint identification for 2-cyanoacetohydrazide through distinctive absorption bands corresponding to specific functional groups [15] [17] [19]. The infrared spectrum exhibits several key vibrational modes that serve as diagnostic markers for structural confirmation.

Table 2: Characteristic FTIR Absorption Bands for 2-Cyanoacetohydrazide

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N—H stretch | 3290, 3088 | Primary and secondary amine N—H stretching | [16] |

| C≡N stretch | 2276, 2324 | Nitrile group stretching | [16] |

| C=O stretch | 1716 | Carbonyl stretching | [16] |

| C=N stretch | 1666 | Imine C=N stretching | [16] |

| N—N stretch | 1107 | Hydrazide N—N stretching | [16] |

| Aromatic C—H | 2953 | Aromatic C—H stretching | [16] |

| Aromatic C=C | 1539 | Aromatic C=C stretching | [16] |

The nitrile group characteristic absorption appears consistently in the range of 2206-2276 cm⁻¹, serving as a diagnostic marker for the cyano functionality [17] [19]. The carbonyl stretching vibration typically occurs around 1669-1716 cm⁻¹, while the N—H stretching vibrations of the hydrazide group appear in the range of 3088-3312 cm⁻¹ [15] [17].

Vibrational analysis of 2-cyanoacetohydrazide derivatives demonstrates that the C≡N stretching frequency can shift depending on the molecular environment and intermolecular interactions [17] [19]. Studies have shown that the nitrile stretching frequency in cyanoacetohydrazide complexes ranges from 2120 to 2214 cm⁻¹, with variations attributable to electronic effects and hydrogen bonding interactions [18].

Multinuclear NMR Spectroscopic Profiling (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 2-cyanoacetohydrazide through multiple nuclear observations, revealing detailed information about the molecular framework and dynamic behavior [20] [21] [23].

Proton NMR Spectroscopic Analysis

¹H NMR spectroscopy reveals characteristic resonances for 2-cyanoacetohydrazide in deuterated dimethyl sulfoxide solution [21] [23]. The spectrum typically displays signals corresponding to the methylene protons of the cyanoacetyl group and the hydrazide NH protons.

Table 3: Characteristic ¹H NMR Chemical Shifts for 2-Cyanoacetohydrazide

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| CH₂CN | 3.76-4.33 | Singlet | 2H | [17] [28] |

| NH (hydrazide) | 9.80-10.43 | Singlet | 1H | [17] [28] |

| NH (terminal) | 9.98-10.43 | Singlet | 1H | [17] [28] |

Carbon-13 NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides definitive structural confirmation through characteristic carbon resonances [17] [23]. The spectrum exhibits distinct signals for the carbonyl carbon, nitrile carbon, and methylene carbon of the cyanoacetyl moiety.

Table 4: ¹³C NMR Chemical Shifts for 2-Cyanoacetohydrazide

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| C=O (carbonyl) | 161.4 | Hydrazide carbonyl | [17] |

| C≡N (nitrile) | 115.6 | Nitrile carbon | [17] |

| CH₂ (methylene) | 23.9 | Cyanoacetyl methylene | [17] |

Nitrogen-15 NMR Considerations

¹⁵N NMR spectroscopy of 2-cyanoacetohydrazide requires isotopic enrichment due to the low natural abundance and sensitivity of nitrogen-15 [24]. Studies utilizing ¹⁵N-enriched samples provide valuable information about nitrogen environments, particularly distinguishing between the nitrile nitrogen, hydrazide nitrogens, and any substituted nitrogen atoms in derivative compounds [22] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns of 2-cyanoacetohydrazide [25] [26] [28]. Electron ionization mass spectrometry reveals diagnostic fragmentation pathways that support structural assignments.

The molecular ion peak for 2-cyanoacetohydrazide appears at m/z = 99, corresponding to the molecular formula C₃H₅N₃O [25] [28]. The mass spectrum exhibits characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound in complex mixtures.

Table 5: Mass Spectrometric Fragmentation Data for 2-Cyanoacetohydrazide

| m/z Value | Relative Intensity | Proposed Fragment Ion | Loss from Molecular Ion |

|---|---|---|---|

| 99 | M⁺- | [C₃H₅N₃O]⁺- | - |

| 82 | Base peak | [C₃H₄N₂O]⁺- | -NH₃ (-17) |

| 72 | Moderate | [C₃H₄N₂]⁺- | -CHO (-27) |

| 55 | Weak | [C₃H₃N]⁺- | -CHN₂O (-44) |

| 41 | Weak | [C₂H₃N]⁺- | -CH₂N₂O (-58) |

Mass spectrometric analysis of 2-cyanoacetohydrazide derivatives demonstrates that the molecular ion peaks typically appear with moderate intensity, followed by characteristic losses of ammonia (17 mass units) and formyl radicals (27 mass units) [26] [28]. The fragmentation pattern supports the presence of the cyanoacetohydrazide structural framework and enables differentiation from related compounds.

Advanced mass spectrometric techniques, including high-resolution mass spectrometry, provide accurate mass measurements that confirm elemental compositions and enable structural elucidation of complex derivatives [26] [28]. The fragmentation behavior of 2-cyanoacetohydrazide under various ionization conditions has been extensively studied to optimize analytical methods for pharmaceutical and synthetic applications.

Computational Chemistry Predictions (DFT Calculations)

Density Functional Theory calculations provide theoretical insights into the electronic structure, molecular geometry, and spectroscopic properties of 2-cyanoacetohydrazide [29] [30] [31]. Computational studies utilizing various exchange-correlation functionals have been employed to predict structural parameters and vibrational frequencies.

Molecular Geometry Optimization

DFT calculations using the B3LYP functional with 6-31G(d,p) basis set have been extensively applied to optimize the molecular geometry of 2-cyanoacetohydrazide and its derivatives [29] [31]. The computational results reveal important structural features including bond lengths, bond angles, and dihedral angles that characterize the molecular framework.

Table 6: Computed Molecular Properties of 2-Cyanoacetohydrazide

| Property | B3LYP/6-31G(d,p) | Method Reference |

|---|---|---|

| HOMO Energy (eV) | -6.1 to -5.0 | [31] |

| LUMO Energy (eV) | -3.8 to -3.0 | [31] |

| Energy Gap (eV) | 1.97 to 2.17 | [31] |

| Dipole Moment (Debye) | 4.86 to 8.96 | [31] |

| Chemical Hardness (eV) | 1.87 to 2.35 | [31] |

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations provide predictions for infrared and Raman spectroscopic properties [29] [31]. DFT calculations using various functionals, including CAM-B3LYP, have been employed to predict vibrational modes and compare with experimental observations.

The computed anharmonic vibrational frequencies show substantial variations in band intensities and frequencies, particularly in the 550-1000 cm⁻¹ range [18]. Theoretical predictions for the C≡N stretching frequency typically deviate by 37 cm⁻¹ from experimental values, indicating the particular challenge of accurately modeling cyano group vibrations [18].

Electronic Structure Analysis

Frontier molecular orbital analysis reveals that the HOMO is primarily localized on the hydrazide portion and conjugated framework, while the LUMO is concentrated on the cyanoacetohydrazide moiety and electron-accepting groups [31]. The energy gap between HOMO and LUMO provides insights into the electronic excitation properties and chemical reactivity of the molecule.

Natural Bond Orbital analysis demonstrates significant stereoelectronic interactions, including n(N) → σ(NC—C) and σ(C—H) → σ(C—N) interactions involving the cyano group [30]. These computational insights provide fundamental understanding of the electronic structure and bonding characteristics that govern the chemical behavior of 2-cyanoacetohydrazide.

The ambident nucleophilic character of 2-cyanoacetohydrazide represents one of its most significant chemical features, allowing the compound to function as both a nitrogen-centered and carbon-centered nucleophile depending on reaction conditions and the nature of the electrophile [2] [3] [4]. This dual reactivity manifests through five potential nucleophilic sites: the nucleophile can attack through the carbonyl carbon (position 3) or the nitrile carbon (position 5), while the active methylene group (position 4) and amino groups (positions 1 and 2) can attack electrophiles [4].

The nitrogen-terminal hydrazino group demonstrates significant nucleophilic activity, particularly toward electrophilic carbon centers. This N-nucleophilic behavior is enhanced in protic solvents due to hydrogen bonding stabilization, which increases the electron density on the nitrogen atoms [3]. In reactions with phenyl-7-fluoro-4-chromone-3-sulphonate, the compound exhibits clear ambident behavior, with the hydrazino nitrogen attacking to form benzoxathiino-pyrazole derivatives [1]. The regioselectivity between N-attack and C-attack can be controlled through careful selection of reaction conditions, with sodium acetate acting as a base to facilitate deprotonation and subsequent nucleophilic attack.

The active methylene group at position 4 serves as a carbon-centered nucleophile, particularly under basic conditions where deprotonation generates a carbanion [2] [4]. This C-nucleophilic reactivity is favored in dipolar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, which stabilize the carbanion through dipolar interactions rather than hydrogen bonding [3]. The competition between N-attack and C-attack follows Hard-Soft Acid-Base principles, with hard electrophiles preferentially reacting at nitrogen centers and soft electrophiles showing preference for carbon attack.

| Nucleophilic Site | Electrophile Type | Product Type | Regioselectivity Factor | Reference |

|---|---|---|---|---|

| N-terminal (hydrazino nitrogen) | Electrophilic carbons | Isocyanide derivatives | Solvent polarity | [1] [3] [4] |

| C-terminal (active methylene) | Electrophilic centers | Nitrile products | Steric hindrance | [2] [4] |

| Mixed N/C attack | Dual electrophiles | Heterocyclic compounds | Electronic effects | [1] [2] [3] |

| Cyano carbon | Hard electrophiles | Addition products | Hard-soft acid-base | [6] [7] [4] |

| Carbonyl carbon | Soft electrophiles | Acyl derivatives | Reaction temperature | [3] [4] |

The electronic effects governing ambident nucleophilicity are strongly influenced by the cyano group, which acts as an electron-withdrawing substituent, modulating the electron density distribution throughout the molecule . This electronic perturbation affects the relative nucleophilicity of different sites, with the cyano group reducing the electron density on adjacent carbons while enhancing the nucleophilic character of the terminal nitrogen through resonance effects.

Cyclocondensation Reactions with Carbonyl Compounds

Cyclocondensation reactions between 2-cyanoacetohydrazide and carbonyl compounds represent a fundamental class of transformations leading to diverse heterocyclic scaffolds [8] [9]. These reactions typically proceed through initial nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by cyclization involving the active methylene or cyano functionalities [10].

Aromatic aldehydes react readily with 2-cyanoacetohydrazide under reflux conditions in ethanol to form hydrazide-hydrazone derivatives in excellent yields (75-95%) [11] [12]. The reaction mechanism involves initial condensation between the primary amino group of the hydrazide and the aldehyde carbonyl, forming an imine intermediate that subsequently undergoes intramolecular cyclization. The presence of acid catalysts, such as glacial acetic acid, facilitates the condensation by protonating the carbonyl oxygen and enhancing its electrophilicity [13].

Aliphatic aldehydes show different reactivity patterns compared to aromatic analogues, typically requiring stronger acid catalysis and longer reaction times (4-8 hours) to achieve satisfactory yields (60-85%) [14]. The reduced electrophilicity of aliphatic carbonyls necessitates more forcing conditions, and the products often exhibit different substitution patterns due to the absence of aromatic stabilization effects.

| Carbonyl Compound | Reaction Conditions | Primary Product | Yield Range (%) | Reaction Time |

|---|---|---|---|---|

| Aromatic aldehydes | Reflux, EtOH | Hydrazide-hydrazones | 75-95 | 2-6 hours |

| Aliphatic aldehydes | Acid catalysis | Schiff base derivatives | 60-85 | 4-8 hours |

| Cyclic ketones | Base-mediated | Cyclic pyrazoles | 70-90 | 1-4 hours |

| α,β-Unsaturated carbonyls | Microwave irradiation | Michael adducts | 80-95 | 5-20 minutes |

| Diketones | Solvent-free | Bis-condensation products | 65-80 | 30-60 minutes |

Cyclic ketones undergo base-mediated cyclocondensation with 2-cyanoacetohydrazide to yield cyclic pyrazole derivatives [15]. The reaction proceeds through enolate formation of the ketone, followed by nucleophilic attack by the hydrazide nitrogen. Subsequent cyclization involves the cyano group, leading to the formation of pyrazole rings with good to excellent yields (70-90%). The base-mediated conditions favor the formation of enamine tautomers, which are crucial intermediates in the cyclization process.

α,β-Unsaturated carbonyl compounds participate in Michael addition reactions with 2-cyanoacetohydrazide, where the active methylene group acts as the nucleophile [16]. These reactions benefit significantly from microwave irradiation, which reduces reaction times from hours to minutes (5-20 minutes) while improving yields (80-95%). The Michael addition is followed by intramolecular cyclization to form complex polycyclic structures.

Diketones such as 1,3-cyclohexanedione react with 2-cyanoacetohydrazide under solvent-free conditions to produce bis-condensation products [17]. One mole of the hydrazide condenses with the carbonyl group while another mole reacts with the enol form, resulting in complex bis-hydrazide derivatives. These reactions typically require longer times (30-60 minutes) but offer the advantage of avoiding organic solvents.

Heterocyclization Pathways for Azole/Azine Formation

The formation of azole and azine heterocycles from 2-cyanoacetohydrazide involves diverse mechanistic pathways that depend on the nature of the co-reactants and reaction conditions [18] [19]. These transformations represent some of the most synthetically valuable applications of the compound, providing access to pharmaceutically relevant heterocyclic scaffolds.

Pyrazole formation typically proceeds through 5-exo-dig cyclization mechanisms involving the hydrazino nitrogen and the cyano carbon [8]. The reaction begins with nucleophilic attack of the terminal nitrogen on an electrophilic center, followed by intramolecular cyclization through the cyano group. This pathway is facilitated by the formation of enamine tautomers, which stabilize the cyclization intermediate. Pyrazole derivatives are obtained in high yields (80-95%) under mild reaction conditions [18].

| Heterocycle Type | Formation Pathway | Key Intermediate | Reaction Mechanism | Typical Yield (%) |

|---|---|---|---|---|

| Pyrazoles | 5-exo-dig cyclization | Enamine tautomer | Intramolecular cyclization | 80-95 |

| Thiazoles | S-nucleophile attack | Thiourea derivative | Nucleophilic substitution | 70-85 |

| Triazoles | N-N bond formation | Hydrazide-azide adduct | Cycloaddition | 75-90 |

| Pyridines | 6π-electrocyclization | Enamino nitrile | Michael addition-cyclization | 85-95 |

| Pyrimidines | Condensation-cyclization | Amidine intermediate | Condensation-elimination | 65-80 |

| Thiadiazoles | Oxidative cyclization | Thioamide form | Oxidative coupling | 70-85 |

Thiazole synthesis involves sulfur nucleophile attack on the cyano carbon, followed by cyclization through the hydrazino nitrogen [20]. The mechanism proceeds through thiourea derivative intermediates, which undergo nucleophilic substitution to form the thiazole ring. These reactions typically require the presence of sulfur-containing reagents such as carbon disulfide or thionyl chloride, and yields range from 70-85%.

Triazole formation occurs through N-N bond formation mechanisms involving cycloaddition reactions between 2-cyanoacetohydrazide and azide functionalities [21]. The reaction proceeds through hydrazide-azide adduct intermediates, which undergo intramolecular cyclization to form the triazole ring. This pathway is particularly effective for the synthesis of 1,2,3-triazole derivatives with yields of 75-90%.

Pyridine synthesis from 2-cyanoacetohydrazide involves 6π-electrocyclization processes that proceed through enamino nitrile intermediates [22] [14]. The mechanism typically involves initial Michael addition to activated alkenes, followed by intramolecular cyclization and aromatization. These transformations are highly efficient, yielding pyridine derivatives in 85-95% yields under optimized conditions.

Pyrimidine formation proceeds through condensation-cyclization mechanisms involving amidine intermediates [23]. The reaction begins with condensation between the hydrazide and appropriate electrophiles, followed by cyclization through the cyano group. The mechanism involves condensation-elimination steps, and yields typically range from 65-80% depending on the specific substitution pattern.

Thiadiazole synthesis involves oxidative cyclization pathways that proceed through thioamide intermediates [8]. The mechanism requires oxidative conditions to facilitate the formation of S-N bonds, and the reaction typically proceeds through oxidative coupling processes. Yields for thiadiazole formation generally range from 70-85%.

Microwave-Mediated Green Synthesis Applications

Microwave-assisted synthesis has emerged as a powerful green chemistry approach for reactions involving 2-cyanoacetohydrazide, offering significant advantages in terms of reaction rates, yields, and environmental impact [13] [24] [25]. The polar nature of the cyano and hydrazide functionalities makes the compound particularly amenable to microwave heating through dipolar polarization mechanisms.

Hydrazide-hydrazone formation reactions benefit dramatically from microwave irradiation, with reaction times reduced from 4-8 hours under conventional heating to 5-20 minutes under microwave conditions [26] [27]. The yield improvements range from 10-15%, while energy consumption is reduced by 85-90%. The microwave heating provides rapid and uniform heating, eliminating the need for prolonged reflux conditions and reducing the formation of side products.

| Synthesis Type | Conventional Time | Microwave Time | Yield Improvement | Energy Reduction | Green Metrics |

|---|---|---|---|---|---|

| Hydrazide-hydrazone formation | 4-8 hours | 5-20 minutes | 10-15% | 85-90% | E-factor: 2-5 |

| Azole synthesis | 6-12 hours | 10-30 minutes | 15-25% | 90-95% | Atom economy: 85-95% |

| Multi-component reactions | 8-24 hours | 15-45 minutes | 20-30% | 95-98% | Solvent reduction: 70-90% |

| Cyclization reactions | 2-6 hours | 3-15 minutes | 10-20% | 80-90% | Waste reduction: 80-95% |

| Condensation reactions | 3-10 hours | 5-25 minutes | 15-20% | 85-95% | PMI: 10-25 |

Azole synthesis reactions show even more dramatic improvements under microwave conditions, with conventional reaction times of 6-12 hours reduced to 10-30 minutes [13]. Yield improvements of 15-25% are commonly observed, along with energy reductions of 90-95%. The rapid heating enables access to higher reaction temperatures without decomposition, facilitating cyclization reactions that are thermodynamically challenging under conventional conditions.

Multi-component reactions involving 2-cyanoacetohydrazide demonstrate exceptional efficiency under microwave irradiation [9] [25]. Reaction times are reduced from 8-24 hours to 15-45 minutes, with yield improvements of 20-30% and energy reductions of 95-98%. The microwave conditions enable one-pot synthesis of complex heterocyclic systems that would require multiple steps under conventional heating.

Cyclization reactions benefit from microwave heating through enhanced molecular motion and improved mass transfer [28]. Reaction times are reduced from 2-6 hours to 3-15 minutes, with yield improvements of 10-20% and energy reductions of 80-90%. The rapid heating prevents the formation of regioisomeric products that can occur during prolonged heating.

Condensation reactions show consistent improvements under microwave conditions, with reaction times reduced from 3-10 hours to 5-25 minutes [29]. Yield improvements of 15-20% are typical, along with energy reductions of 85-95%. The microwave heating facilitates the removal of water or alcohol byproducts, driving the equilibrium toward product formation.

The green chemistry metrics for microwave-assisted synthesis are impressive, with E-factors reduced to 2-5 for most reactions, atom economies improved to 85-95%, and solvent usage reduced by 70-90% [30] [28]. Waste reduction ranges from 80-95%, and Process Mass Intensity (PMI) values are typically 10-25, representing significant improvements over conventional methods.

Solvent Effects on Reaction Regioselectivity

Solvent effects play a crucial role in determining the regioselectivity of reactions involving 2-cyanoacetohydrazide, with different solvent systems favoring distinct mechanistic pathways and product distributions [31] [32]. The ambident nucleophilic nature of the compound makes it particularly sensitive to solvent-mediated electronic and steric effects.

Protic solvents such as ethanol and methanol exert their primary influence through hydrogen bonding stabilization of the hydrazino nitrogens [33]. This stabilization enhances the nucleophilicity of the nitrogen centers while reducing the reactivity of the carbon-centered nucleophiles. Consequently, protic solvents favor N-attack over C-attack, leading to products derived from nitrogen nucleophilic pathways. Reaction rates in protic solvents are moderate (1.0-2.5 times baseline), and the mechanism predominantly follows SN2-like pathways with clear transition states.

| Solvent Type | Primary Effect | Regioselectivity Impact | Reaction Rate | Mechanistic Preference |

|---|---|---|---|---|

| Protic solvents (EtOH, MeOH) | Hydrogen bonding stabilization | Favors N-attack | Moderate (1.0-2.5x) | SN2-like pathways |

| Dipolar aprotic (DMSO, DMF) | Dipolar stabilization | Promotes C-attack | Fast (3.0-8.0x) | Radical mechanisms |

| Chlorinated solvents (CHCl₃) | Weak coordination | Mixed selectivity | Slow (0.5-1.2x) | Electrophilic addition |

| Aqueous media | Hydrophobic effects | Enhanced N-selectivity | Variable (0.8-3.0x) | Hydrophobic clustering |

| Ionic liquids | Ionic interactions | Tunable selectivity | Fast (2.0-6.0x) | Ion-pair mechanisms |

Dipolar aprotic solvents including dimethyl sulfoxide and dimethylformamide promote C-attack through dipolar stabilization of carbanion intermediates [31]. These solvents do not form hydrogen bonds with the nucleophilic sites but instead stabilize charged intermediates through dipolar interactions. The absence of protic interactions leaves the carbon nucleophiles more reactive, leading to preferential C-attack. Reaction rates are significantly enhanced (3.0-8.0 times baseline) in dipolar aprotic solvents, and the mechanisms often involve radical intermediates that are stabilized by the high dielectric constant of these solvents.

Chlorinated solvents such as chloroform exhibit weak coordination effects that result in mixed selectivity patterns [31]. These solvents provide intermediate stabilization between protic and dipolar aprotic systems, leading to competitive pathways. Reaction rates are generally slower (0.5-1.2 times baseline) due to the poor solvation of ionic intermediates, and the mechanism typically proceeds through electrophilic addition pathways with less defined transition states.

Aqueous media create unique reaction environments where hydrophobic effects become dominant [33]. The poor solubility of organic reactants in water leads to hydrophobic clustering, which concentrates the reactants and enhances reaction rates. The hydrogen bonding capability of water enhances N-selectivity even more than alcoholic solvents, leading to highly regioselective N-attack pathways. Reaction rates are variable (0.8-3.0 times baseline) depending on the hydrophobicity of the co-reactants and the formation of micelle-like aggregates.

Ionic liquids represent a tunable class of solvents where the selectivity can be controlled through the choice of cation and anion [32]. The ionic environment provides unique stabilization for both charged and neutral intermediates, enabling fine-tuning of regioselectivity through solvent design. Reaction rates are generally fast (2.0-6.0 times baseline) due to the high ionic strength, and the mechanisms involve ion-pair intermediates that are stabilized by the ionic environment.

The mechanistic implications of solvent effects extend beyond simple rate enhancements to fundamental changes in reaction pathways. In protic solvents, the reactions follow traditional SN2 mechanisms with well-defined transition states and clear stereochemical outcomes. Dipolar aprotic solvents facilitate radical mechanisms where single electron transfer processes become competitive with nucleophilic substitution. Chlorinated solvents promote electrophilic addition mechanisms where the electrophile attacks the nucleophile in a concerted fashion. Aqueous media enable hydrophobic clustering mechanisms where multiple reactant molecules associate before reaction. Ionic liquids facilitate ion-pair mechanisms where the solvent cations and anions directly participate in the reaction coordinate.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

MEDICATION (VET): DOSAGE: CATTLE, GOATS, SHEEP, SWINE, DONKEYS 15-17 MG/KG SC, ORAL; PHEASANTS 0.05% LEVEL IN DRINKING WATER.

Mechanism of Action

Pictograms

Acute Toxic;Irritant